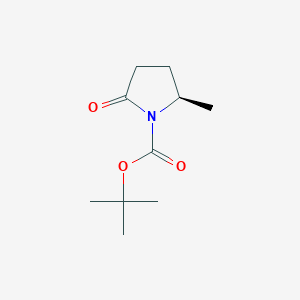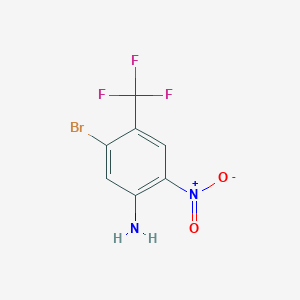
3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H11N3·HCl. It is a derivative of diazirine, a class of compounds known for their photo-reactive properties. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its ability to form covalent bonds with nearby molecules upon exposure to UV light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the propan-1-amine group: The diazirine intermediate is then reacted with a propan-1-amine derivative to form the final product.
Hydrochloride formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the diazirine precursor and propan-1-amine derivative are synthesized.
Reaction optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain the hydrochloride salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Photo-induced reactions: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes a photolysis reaction, forming reactive carbene intermediates.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
UV light: Used to induce photolysis reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Solvents: Common solvents include dichloromethane and ethanol.
Major Products:
Carbene intermediates: Formed during photolysis, which can further react with nearby molecules.
Substituted products: Formed during nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photoaffinity labeling: Used to study molecular interactions by forming covalent bonds with target molecules upon UV irradiation.
Crosslinking agents: Employed in the synthesis of polymers and other materials.
Biology:
Protein-protein interactions: Used to investigate interactions between proteins by crosslinking them in their native environment.
Enzyme activity studies: Helps in identifying active sites and understanding enzyme mechanisms.
Medicine:
Drug development: Utilized in the design of photo-reactive drugs for targeted therapy.
Diagnostic tools: Used in the development of diagnostic assays for detecting biomolecules.
Industry:
Material science: Applied in the development of advanced materials with specific properties.
Surface modification: Used to modify surfaces for improved adhesion or biocompatibility.
Wirkmechanismus
Photolysis Mechanism: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes photolysis, generating reactive carbene intermediates. These intermediates can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. This property makes it useful for photoaffinity labeling and crosslinking studies.
Molecular Targets and Pathways: The compound targets various biomolecules, including proteins, nucleic acids, and lipids. The reactive carbene intermediates can form covalent bonds with these targets, allowing researchers to study their interactions and functions.
Vergleich Mit ähnlichen Verbindungen
3-(2-Bromoethyl)-3-methyl-3H-diazirine: Another diazirine derivative used in photoaffinity labeling.
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Used in crosslinking and photoactivatable crosslinking studies.
Uniqueness: 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its specific structure, which combines the photo-reactive diazirine ring with a propan-1-amine group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile for various scientific applications.
Eigenschaften
IUPAC Name |
3-(3-methyldiazirin-3-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-2-4-6;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVTFDAVKPFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-(1-benzofuran-5-yl)-1,2,3,4-tetrahydropyrrolo[3,4-b]quinolin-9-one](/img/structure/B8183638.png)










![7-Aza-bicyclo[4.1.1]octane](/img/structure/B8183726.png)
